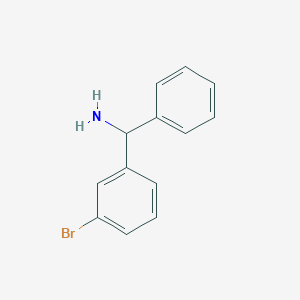

alpha-(3-Bromophenyl)benzylamine

Description

Contextualization within Alpha-Substituted Benzylamines

Alpha-substituted benzylamines are a well-established class of compounds in organic chemistry. organic-chemistry.org They are recognized for their utility as chiral auxiliaries, which are compounds that can direct the stereochemical outcome of a chemical reaction. This class of amines is also a common structural motif in many biologically active compounds and pharmaceutical agents. organic-chemistry.org The development of efficient synthetic methods to access alpha-substituted benzylamines, such as direct C-H functionalization and reductive amination, has been an active area of research. organic-chemistry.org

Significance as a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

The significance of alpha-(3-Bromophenyl)benzylamine lies in its potential as a versatile synthetic intermediate. The bromine atom on the phenyl ring can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups. The primary amine group is also a key functional handle for further chemical transformations, including acylation, alkylation, and the formation of imines. These reactions enable the construction of more complex molecular architectures. The compound is described as a "versatile small molecule scaffold," indicating its utility in building a variety of chemical structures. cymitquimica.com

Overview of Key Research Domains and Methodological Approaches

Research involving alpha-substituted benzylamines, and by extension this compound, spans several key domains. A significant area of focus is in medicinal chemistry, where these scaffolds are used to develop novel therapeutic agents. For instance, substituted aryl benzylamines have been investigated as potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is a target for prostate cancer therapy.

Methodologically, the synthesis of alpha-aryl benzylamines often involves advanced catalytic processes. These include palladium-catalyzed C(sp³)-H arylation, which allows for the direct formation of a carbon-carbon bond at the alpha position of the amine. Other approaches include the kinetic resolution of racemic benzylamines to obtain enantiomerically pure compounds, which is crucial for the development of chiral drugs.

Interdisciplinary Relevance in Chemical Sciences

The study and application of this compound and related compounds have interdisciplinary relevance. In addition to organic and medicinal chemistry, the properties of such molecules can be of interest in materials science for the development of novel functional materials. The ability to precisely modify the structure of this building block allows for the fine-tuning of its electronic and photophysical properties, which could be exploited in the design of new organic electronic materials or sensors.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂BrN | cymitquimica.com |

| Molecular Weight | 262.15 g/mol | cymitquimica.com |

| IUPAC Name | (3-bromophenyl)(phenyl)methanamine | sigmaaldrich.com |

| CAS Number | 55095-16-4 | researchgate.netsigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Boiling Point | 356.5 ± 27.0 °C at 760 mmHg | sigmaaldrich.com |

| Purity | ≥95% - 97% | cymitquimica.comresearchgate.netsigmaaldrich.com |

| Storage Temperature | 4°C, protect from light | sigmaaldrich.com |

Structure

2D Structure

Properties

IUPAC Name |

(3-bromophenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJBOTWJLJIHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Advancements

Catalytic and Non-Catalytic Synthesis Routes

The construction of the α-(3-bromophenyl)benzylamine framework predominantly relies on catalytic reductive amination strategies and, more recently, on direct carbon-carbon and carbon-nitrogen bond-forming reactions. These methods offer distinct advantages in terms of efficiency, selectivity, and substrate scope.

Reductive Amination Strategies

Reductive amination stands as a cornerstone for the synthesis of amines. This process involves the reaction of a carbonyl compound, in this case, 3-bromobenzaldehyde (B42254), with an amine, benzylamine (B48309), to form an intermediate imine, which is subsequently reduced to the target secondary amine. Various metal catalysts have been developed to facilitate this transformation, each with its own set of advantages.

Nickel catalysts have emerged as a cost-effective and efficient alternative to precious metal catalysts for reductive amination. While specific studies detailing the nickel-catalyzed reductive amination of 3-bromobenzaldehyde with benzylamine are not abundant in publicly available literature, the general applicability of nickel catalysts for the synthesis of primary and secondary amines is well-established. For instance, studies have shown the effectiveness of nickel-based homogeneous catalysts, such as Ni-triphos complexes, in the reductive amination of a wide range of aldehydes and ketones with ammonia (B1221849) or primary amines. These reactions typically proceed under a hydrogen atmosphere and demonstrate good to excellent yields for various substituted benzaldehydes. The reductive amination of benzaldehyde (B42025) with ammonia to produce benzylamine has been studied, highlighting the potential for side products such as benzyl (B1604629) alcohol and imine trimers, which can be minimized by careful control of reaction conditions. researchgate.net The general principle involves the in-situ formation of the imine from 3-bromobenzaldehyde and benzylamine, followed by nickel-catalyzed hydrogenation.

Table 1: Illustrative Nickel-Catalyzed Reductive Amination of Aldehydes

| Aldehyde | Amine | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| Benzaldehyde | Ammonia | Raney Ni | H₂ | - | - | - |

| Substituted Benzaldehydes | Ammonia | Ni-triphos complex | H₂ | - | - | Good to Excellent |

Note: Specific yield for the direct synthesis of α-(3-Bromophenyl)benzylamine using this method requires further dedicated research.

Copper catalysis offers another avenue for the synthesis of α-(3-bromophenyl)benzylamine via reductive amination. Copper catalysts are known for their utility in various C-N bond-forming reactions. While a direct protocol for the copper-catalyzed reductive amination of 3-bromobenzaldehyde with benzylamine is not explicitly detailed in readily accessible literature, related transformations provide strong evidence for its feasibility. For example, copper-catalyzed three-component reactions involving an aldehyde, an amine, and a suitable third component have been developed for the synthesis of substituted amines. nih.gov Furthermore, copper-catalyzed aza-Friedel–Crafts reactions between phenols and N-sulfonyl aldimines have been shown to produce chiral secondary benzylamines in good to excellent yields. nih.gov These examples underscore the potential of copper catalysts to mediate the formation of the desired C-N bond in the target molecule. A plausible pathway would involve the initial condensation of 3-bromobenzaldehyde and benzylamine to form the corresponding imine, followed by a copper-catalyzed reduction step.

Table 2: Examples of Copper-Catalyzed C-N Bond Formation for Amine Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Phenol (B47542) | N-sulfonyl aldimine | Cu(OTf)₂/bis(oxazoline) | Chiral secondary benzylamine |

| Styrene | Alkyltrifluoroborate, Urea (B33335) | Cu salt/ligand | Secondary benzylurea |

Note: The application of these systems to the specific synthesis of α-(3-Bromophenyl)benzylamine would require experimental validation.

A well-established and reliable method for the synthesis of secondary amines is the palladium-catalyzed hydrogenation of a pre-formed imine. In the context of α-(3-bromophenyl)benzylamine synthesis, this would involve the initial condensation of 3-bromobenzaldehyde with benzylamine to form N-(3-bromobenzylidene)benzylamine. This imine can then be reduced to the target amine using a palladium catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. google.com The quality and characteristics of the Pd/C catalyst, such as particle size and distribution, can significantly impact the efficiency and selectivity of the hydrogenation. nih.gov This two-step, one-pot approach is often high-yielding and avoids many of the side reactions associated with direct reductive amination. Studies on the hydrogenation of N-benzylideneaniline using palladium(II) complexes have also demonstrated the effectiveness of palladium catalysts in reducing imine bonds. uchile.cl

Table 3: Palladium-Catalyzed Hydrogenation of Imines

| Imine Substrate | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure | Yield (%) |

| N-benzylidene(1-phenylethyl)imine | Pd/C (10% w/w) | H₂ | Methanol | 24 | Atmospheric | High |

| N-benzylideneaniline | [PdCl₂(Ph₂PNHPy)] | Formic acid | - | Reflux | - | High |

Note: Specific yield for the hydrogenation of N-(3-bromobenzylidene)benzylamine would be expected to be high based on these related examples.

Direct Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

Recent advancements in organic synthesis have led to the development of direct C-H functionalization reactions, which offer a more atom-economical approach to constructing molecular complexity.

The direct α-C-H arylation of benzylamines presents a modern and efficient strategy for the synthesis of diarylmethylamines. While a specific example for the direct coupling of benzylamine with a 3-bromophenyl source to yield α-(3-bromophenyl)benzylamine is not explicitly documented, the general methodology has been successfully applied to similar systems. For instance, palladium-catalyzed direct ortho-arylation of benzylamines has been achieved. nih.gov More relevantly, regio- and chemoselective Csp³–H arylation of benzylamines at the N-benzylic position has been reported using a synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalytic system. rsc.org This method allows for the coupling of various benzylamines with aryl halides. Another approach involves the palladium-catalyzed benzylic C(sp³)–H carbonylative arylation of azaarylmethyl amines with aryl bromides, which, while introducing a carbonyl group, demonstrates the feasibility of functionalizing the benzylic C-H bond. rsc.org The direct C-H arylation of arenes and heteroarenes promoted by benzylamine itself under thermal or photochemical conditions has also been explored, showcasing the diverse reactivity of benzylamine in C-C bond formation. rawdatalibrary.net

Table 4: Illustrative Direct C-H Arylation Reactions of Benzylamines

| Benzylamine Derivative | Arylating Agent | Catalyst System | Product Type |

| N,N-dimethylbenzylamine | Aryl Iodide | Ir photocatalyst / PhC(O)SH | 1,1-diarylmethylamine |

| Azaarylmethylamine | Aryl Bromide | Pd(dba)₂ / NIXANTPHOS | α-amino aryl-azaarylmethyl ketone |

| Benzylamine | Aryl Iodide/Bromide | Base (KOtBu) | Biaryl |

Note: The direct application of these methods for the synthesis of α-(3-bromophenyl)benzylamine is a promising area for future research.

Multicomponent Reaction (MCR) Protocols

Multicomponent reactions (MCRs), which combine three or more starting materials in a single reaction vessel to form a complex product, are highly efficient for synthesizing substituted amines. nih.gov For alpha-(3-Bromophenyl)benzylamine, isocyanide-based MCRs like the Ugi and Passerini reactions are notable.

A plausible Ugi four-component reaction would involve 3-bromobenzaldehyde, benzylamine, a carboxylic acid, and an isocyanide. This one-pot process rapidly generates a complex α-acylamino amide scaffold which, after deprotection or further transformation, can lead to the desired amine.

Similarly, the Passerini three-component reaction can be adapted. For instance, the reaction of 2-bromobenzaldehyde, benzyl isocyanide, and a suitable phenol in the presence of a Lewis base catalyst can yield a 2-phenoxy-2-phenylacetamide (B3382275) derivative. nih.gov While this specific example leads to a more complex structure, the underlying principle of combining an aldehyde, an isocyanide, and a nucleophile in one step demonstrates the power of MCRs in building molecular complexity efficiently.

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is another powerful tool, typically used for synthesizing fused imidazopyridines and related heterocyclic structures which can be seen as advanced derivatives of a simple amine core. rug.nl

Table 1: Examples of Multicomponent Reaction Protocols

| Reaction Name | Reactants | Key Features |

| Ugi Reaction | Aldehyde (3-bromobenzaldehyde), Amine (benzylamine), Carboxylic Acid, Isocyanide | High convergence and atom economy, generates α-acylamino amides. nih.gov |

| Passerini Reaction | Aldehyde (e.g., 2-bromobenzaldehyde), Isocyanide (benzyl isocyanide), Nucleophile (e.g., 2-nitrophenol) | Forms α-acyloxy carboxamides; adaptable for amine synthesis. nih.gov |

| GBB Reaction | Amidine, Aldehyde, Isocyanide | Primarily for heterocycle synthesis but showcases MCR efficiency. rug.nl |

Ullmann Condensation and Related Coupling Reactions

The formation of the crucial carbon-nitrogen bond in this compound can be effectively achieved using metal-catalyzed cross-coupling reactions. While the classic Ullmann condensation—a copper-catalyzed reaction between an amine and an aryl halide at high temperatures—is a traditional method, it has been largely superseded by more versatile and milder palladium-catalyzed techniques. organic-chemistry.org

The Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation. wikipedia.org This reaction employs a palladium catalyst with specialized phosphine (B1218219) ligands to couple amines with aryl halides or triflates under relatively mild conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, one could couple 3-bromobenzylamine (B82478) with a phenyl halide or, more commonly, couple benzylamine with a 1-bromo-3-(halomethyl)benzene derivative. The reaction's scope is broad, tolerating a wide variety of functional groups. libretexts.org The choice of ligand (e.g., XPhos, t-BuXPhos) and base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide) is critical for optimizing reaction efficiency and yield. organic-chemistry.orgnih.gov

Table 2: Comparison of C-N Coupling Reactions

| Reaction | Catalyst System | Typical Conditions | Advantages |

| Ullmann Condensation | Copper powder or Cu(I) salts | High temperatures (often >150°C) | Classical method, useful for specific substrates. organic-chemistry.org |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) + phosphine ligand (e.g., XPhos, BINAP) | Mild temperatures (e.g., 80-110°C), base (e.g., t-BuONa, Cs₂CO₃) | High functional group tolerance, broad substrate scope, milder conditions. wikipedia.orgnih.govnih.gov |

Functional Group Transformations and Derivatization from Precursors

A common and straightforward approach to synthesizing this compound involves a stepwise sequence of well-established functional group transformations.

Halogenation Followed by Amination

This two-step sequence is a reliable and frequently used method. The synthesis typically begins with a suitable precursor like (3-bromophenyl)methanol. The alcohol's hydroxyl group is first converted into a more reactive leaving group, a halide, by treatment with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This yields the corresponding 3-bromobenzyl chloride or bromide.

In the subsequent step, the activated benzyl halide undergoes a nucleophilic substitution reaction with benzylamine. This amination step directly forms the target secondary amine, this compound. The reaction is typically performed in a suitable solvent and may include a non-nucleophilic base to scavenge the hydrogen halide byproduct.

Addition Reactions to alpha,beta-Unsaturated Systems

The synthesis can also be approached through the conjugate addition of an amine to an α,β-unsaturated system, a process known as the aza-Michael addition. rsc.orgresearchgate.net In a hypothetical route to this compound, one could envision a precursor like (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one. The addition of an amine nucleophile to the β-position of this enone system would be the key step. However, this would lead to a β-amino ketone, which would then require subsequent chemical modifications, such as reduction of the ketone, to arrive at the final target structure.

Due to the inherent electronic bias of α,β-unsaturated carbonyls, nucleophilic attack typically occurs at the β-carbon (1,4-addition). beilstein-journals.org While less common, additions to the α-position (anti-Michael addition) are known but often require specific substrates with strong electron-withdrawing groups to alter the regioselectivity. researchgate.net Given the multiple steps and potential for side reactions, this pathway is generally less direct than other available methods for this specific target molecule.

Stereoselective and Asymmetric Synthesis

Since this compound possesses a stereocenter at the benzylic carbon, the synthesis of single enantiomers is of significant interest. Asymmetric synthesis aims to produce one enantiomer in excess over the other, a critical consideration for pharmaceutical applications.

Enantioselective Methodologies

Several strategies exist to achieve the enantioselective synthesis of chiral amines. One common approach is the asymmetric reduction of a prochiral imine, N-(3-bromobenzylidene)-1-phenylmethanamine, which can be formed from 3-bromobenzaldehyde and benzylamine. This reduction can be carried out using chiral catalysts, such as transition metal complexes with chiral ligands or enzyme-based systems, to deliver the hydrogen atom preferentially to one face of the imine, yielding the amine in high enantiomeric excess.

Another powerful method is the enantioselective arylation of benzylamine derivatives. nih.govbris.ac.uk This can be accomplished through transition-metal-free approaches, for example, by using a chiral lithium amide base to deprotonate an N-benzyl urea derivative. The resulting chiral benzyllithium (B8763671) intermediate can then undergo an intramolecular nucleophilic aromatic substitution to form the α,α-diarylmethylamine product with high enantioselectivity. nih.govbris.ac.uk

Catalytic asymmetric additions to imines are also highly effective. For instance, a chiral phosphoric acid can catalyze the addition of various nucleophiles to imines, enabling the enantioselective formation of complex amine structures. nih.gov Although direct examples for this compound are specific, the principles are broadly applicable for creating chiral amine centers.

Table 3: Overview of Enantioselective Strategies

| Methodology | Principle | Key Reagents/Catalysts | Outcome |

| Asymmetric Imine Reduction | Enantioselective reduction of a prochiral imine. | Chiral boranes, chiral transition metal catalysts (e.g., Ru, Rh with chiral ligands). | Enantioenriched secondary amine. |

| Asymmetric α-Arylation | Desymmetrization of an N-benzyl precursor via intramolecular arylation. | Chiral lithium amide bases. | Enantioenriched α,α-diarylmethylamine derivatives. nih.govbris.ac.uk |

| Catalytic Asymmetric Addition | Addition of nucleophiles to imines catalyzed by a chiral species. | Chiral phosphoric acids, chiral metal complexes. | Highly enantioenriched amines with new C-C bonds. nih.gov |

Diastereoselective Control in Synthesis

When a molecule already contains a chiral center, the introduction of a new one requires diastereoselective control. In the context of α-(3-Bromophenyl)benzylamine derivatives, this could involve the alkylation of a chiral precursor. A relevant strategy is the diastereoselective alkylation of morpholinone scaffolds derived from α-amino acids. For example, a lactone derived from L-phenylalanine can be alkylated in a highly diastereoselective manner, where the existing stereocenter directs the approach of the incoming electrophile to one face of the molecule. rsc.org This method allows for the synthesis of α-alkylated amino acid derivatives with high stereochemical purity. rsc.org A similar approach could be envisioned for derivatives of α-(3-Bromophenyl)benzylamine.

Green Chemistry Principles in Synthetic Development

Modern synthetic chemistry places a strong emphasis on sustainability. For the synthesis of α-(3-Bromophenyl)benzylamine, green chemistry principles aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Solvent-Free Reaction Conditions

A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. unive.it Reactions can sometimes be performed under solvent-free conditions, for example, by grinding solid reactants together, potentially with a catalytic amount of a solid base. wjpmr.com This approach has been demonstrated in the synthesis of benzilic acid, where benzil (B1666583) and sodium hydroxide (B78521) are ground together and heated, eliminating the need for an ethanol (B145695) solvent. wjpmr.com Another strategy involves using ionic liquids, which are non-volatile, as both the catalyst and the reaction medium. unive.it These solvent-free methods reduce waste and simplify product purification.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. arkat-usa.orgnih.gov In many cases, reactions that fail under traditional heating conditions can be successfully carried out using microwaves. nih.gov This enhancement is attributed to the direct and efficient heating of the reaction mixture. The use of microwave assistance in the synthesis of α-(3-Bromophenyl)benzylamine could offer significant advantages in terms of speed and efficiency. For example, the synthesis of various heterocyclic compounds has shown substantial improvements in yield and reduction in reaction time when switching from an oil bath to microwave irradiation. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Reaction

| Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional (Oil Bath) | 60 min | Lower Yield | nih.gov |

| Microwave Irradiation | 4 min | 80-95% | nih.gov |

| Conventional (Reflux) | 3 days | No Product | nih.gov |

This table illustrates the typical enhancements seen in microwave-assisted synthesis compared to conventional heating for reactions relevant to organic synthesis.

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms

Understanding the precise sequence of events at a molecular level is crucial for optimizing reaction conditions and expanding the synthetic utility of these compounds. The following sections detail prominent mechanisms applicable to the chemistry of α-(3-Bromophenyl)benzylamine.

A cornerstone of modern cross-coupling chemistry, palladium-catalyzed amination reactions, often known as Buchwald-Hartwig amination, represent a primary method for forming C-N bonds. This pathway is highly relevant for the synthesis of aryl amines from aryl halides. The generally accepted mechanism involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex. nih.govyoutube.com

The catalytic cycle can be summarized in four key steps:

Oxidative Addition: A Pd(0) species, typically stabilized by phosphine (B1218219) ligands, reacts with the aryl halide (e.g., a bromophenyl precursor) to form a Pd(II) intermediate. nih.govacs.org This step involves the insertion of the palladium atom into the carbon-halogen bond.

Amine Coordination and Deprotonation: The amine (e.g., a benzylamine (B48309) precursor) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

Reductive Elimination: This is the product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the catalytically active Pd(0) species. nih.gov Studies have shown that for biaryl phosphine ligands, this step is often favored when the palladium is in proximity to one of the ligand's aromatic rings, which stabilizes the transition state. nih.gov

Ligand Exchange: The newly formed arylamine product dissociates from the catalyst, allowing the cycle to restart.

Reevaluations of this mechanism have clarified that for many systems, the oxidative addition of the aryl halide to the [Pd(Ligand)] complex occurs before coordination of the amine, with the amine and base then reacting with the resulting [Pd(Ligand)(Aryl)(Halide)] complex. acs.orgmit.edu

An alternative to traditional ionic pathways is radical carbonyl catalysis, which enables novel transformations, particularly for the functionalization of C(sp³)–H bonds. A recently developed strategy demonstrates the direct α-cross-coupling of NH₂-unprotected benzylamines with sterically hindered alkyl iodides, a reaction not feasible through standard Sₙ2 pathways. chinesechemsoc.org

The proposed mechanism involves the following key stages:

Iminyl Radical Formation: The reaction is catalyzed by a carbonyl compound, such as pyridoxal. The primary benzylamine first condenses with the carbonyl catalyst to form an imine.

Single Electron Transfer (SET): The imine intermediate undergoes a single electron transfer, leading to the formation of a persistent, resonance-stabilized α-imino radical. chinesechemsoc.org

Radical-Radical Coupling: This α-imino radical can then participate in cross-coupling with another carbon-centered radical (generated from an alkyl iodide), enabling the formation of a new C-C bond at the benzylic position. chinesechemsoc.org

This catalytic process allows for the direct α-C–H functionalization of primary benzylamines without the need for protecting groups, providing a powerful method for synthesizing α-branched benzyl (B1604629) alkylamines. chinesechemsoc.org

Reactions involving benzylamines can also be initiated through the formation of an electron donor-acceptor (EDA) or charge-transfer complex. In this mechanism, the amine acts as the electron donor and a suitable acceptor molecule facilitates the reaction, often under photochemical conditions. researchgate.net

The process is understood to proceed via these steps:

Complex Formation: The amine (donor) and an electron-poor molecule (acceptor) form a colored EDA complex. researchgate.netsciencemadness.org

Photoinduced Electron Transfer: Upon irradiation with light, a single electron transfer (SET) occurs from the amine to the acceptor, generating a radical cation (on the amine) and a radical anion. researchgate.net

Intermediate Formation: The resulting aminium radical cation is highly acidic at the α-C-H position. A subsequent hydrogen atom transfer (HAT) or deprotonation step generates a reactive α-amino radical. researchgate.netrsc.org This radical intermediate can then engage in various coupling reactions.

This synergistic SET/HAT catalytic approach allows for highly regioselective C(sp³)–H functionalization, as the site of reactivity can be controlled by tuning the catalytic system. rsc.org

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a highly atom-economical and environmentally benign process for the N-alkylation of amines using alcohols as alkylating agents. acs.orgnih.govcapes.gov.br This pathway avoids the need for pre-functionalized electrophiles and produces water as the only stoichiometric byproduct. acs.orgcapes.gov.br

The catalytic cycle is generally understood to involve three main phases:

Dehydrogenation (Hydrogen Borrowing): A transition-metal catalyst (commonly based on Ru, Ir, or Pd) temporarily abstracts hydrogen from an alcohol (e.g., benzyl alcohol), oxidizing it to form a reactive aldehyde intermediate and a metal-hydride species. acs.orgnih.gov

Condensation and Imine Formation: The in situ-generated aldehyde reacts with an amine (e.g., 3-bromoaniline) to form an imine intermediate, with the elimination of a water molecule.

Hydrogenation (Hydrogen Return): The metal-hydride catalyst, which "borrowed" the hydrogen, then reduces the imine back to the corresponding N-alkylated amine (the final product), thus regenerating the active catalyst. acs.org

This methodology is highly versatile and has been widely explored for the synthesis of substituted amines using a variety of homogeneous and heterogeneous catalysts. acs.orgscripps.edunih.gov

Table 1: Selected Catalyst Systems for N-Alkylation via Borrowing Hydrogen

| Catalyst System | Amine Substrate | Alcohol Substrate | Yield (%) | Reference |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / DPEphos | Aniline (B41778) | Benzyl Alcohol | 90-100% | scripps.edu |

| [Cp*IrCl₂]₂ | Ammonium Salts | Primary Alcohols | 50-92% | scripps.edu |

| Nitrile-Substituted NHC-Ir(III) | Aniline | Benzyl Alcohol | High | acs.org |

| Nb₂O₅ (heterogeneous) | Aniline | Benzyl Alcohol | 65.2% | sioc-journal.cn |

| Ni/Al₂O₃–SiO₂ (heterogeneous) | Ammonium Carbonate | Vanillyl Alcohol | 58% (selectivity) | nih.gov |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are critical for validating proposed reaction mechanisms. In the context of reactions involving benzylamines, several key intermediates have been identified or proposed based on spectroscopic and computational studies.

Metal-Amido and Metal-Hydride Complexes: In palladium-catalyzed aminations, σ-arylpalladium(II) complexes formed after oxidative addition are crucial intermediates. nih.gov Similarly, in borrowing hydrogen catalysis, metal-hydride species and the corresponding imine intermediates are central to the catalytic cycle. acs.orgacs.org For instance, in an iridium-catalyzed reaction, an iridium-hydride containing the amine substrate was identified as the catalyst resting state, and the imine peak was observed by ¹H NMR spectroscopy. acs.orgacs.org

Radical Intermediates: For pathways involving single electron transfer, radical species are the key reactive intermediates. In radical carbonyl catalysis, resonance-stabilized α-imino radicals are generated from the condensation of benzylamine with a carbonyl catalyst. chinesechemsoc.org In other systems, aminium radical cations are formed first, which then generate α-amino radicals through deprotonation or hydrogen atom transfer. researchgate.netrsc.org

Nitrenoid Intermediates: In C-H amination reactions using azide (B81097) precursors, metal-nitrenoid complexes are often proposed. Desorption electrospray ionization mass spectrometry has been used to detect transient rhodium-nitrenoid intermediates in different oxidation states, suggesting multiple catalytic pathways may be operative. nih.gov In manganese-catalyzed systems, an electrophilic metallonitrene intermediate is suggested to be the active species. nih.gov

Kinetic Studies and Rate Law Determination

For the N-alkylation of amines with alcohols, kinetic studies have been performed to establish the reaction order with respect to each reactant, product, and catalyst. sioc-journal.cnacs.org In one study of an iridium-catalyzed alkylation of aniline with benzyl alcohol, the reaction was found to be zero-order in benzyl alcohol, second-order in the catalyst, and negative first-order in both water and aniline. acs.org This indicates that the concentration of the alcohol does not affect the rate, while the accumulation of product (water) and the starting amine inhibits the reaction. The rate-determining step was determined to be the coordination of the imine intermediate to the iridium-hydride species. acs.org

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for determining whether a C-H bond is cleaved in the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) provides strong evidence for C-H bond breaking in the RDS. In studies of enzymatic and metal-catalyzed benzylic C-H aminations, KIE values have been measured to probe the mechanism. For an engineered iron-heme enzyme, a KIE of 1.6 suggested only partial C-H bond cleavage in the transition state. nih.gov In another Mn-catalyzed amination, a KIE of 4.55 strongly supported C-H bond cleavage as the rate-determining step. nih.govacs.org

Table 2: Representative Kinetic Data for Benzylamine-Related Reactions

| Reaction Type | Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| Ir-catalyzed N-Alkylation of Aniline with Benzyl Alcohol | Reaction Order (Benzyl Alcohol) | 0 | Alcohol concentration does not influence the rate. | acs.org |

| Ir-catalyzed N-Alkylation of Aniline with Benzyl Alcohol | Reaction Order (Catalyst) | 2 | Rate is highly dependent on catalyst concentration. | acs.org |

| Nb₂O₅-catalyzed N-Alkylation of Aniline | Reaction Order (Benzyl Alcohol) | 1.04 | First-order reaction, rate is dependent on alcohol. | sioc-journal.cn |

| Nb₂O₅-catalyzed N-Alkylation of Aniline | Reaction Order (Aniline) | 0.008 | Aniline concentration has negligible effect on the rate. | sioc-journal.cn |

| Enzymatic Benzylic C-H Amination | Kinetic Isotope Effect (kH/kD) | 1.6 | Partial C-H bond cleavage in the transition state. | nih.gov |

| Mn-catalyzed Benzylic C-H Amination | Kinetic Isotope Effect (kH/kD) | 4.55 | C-H cleavage is the rate-determining step. | acs.org |

Influence of Catalysis and Reagents on Mechanism

The synthesis of alpha-(3-Bromophenyl)benzylamine can be approached through several catalytic routes, with reductive amination being a prominent and versatile method. This process typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced to the target amine. The choice of catalyst and reagents significantly influences the reaction mechanism, efficiency, and selectivity.

One plausible pathway to this compound is the reductive amination of 3-bromobenzaldehyde (B42254) with benzylamine. In this reaction, the catalyst and reducing agent play pivotal roles. The reaction generally proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base (an imine). The subsequent reduction of this imine yields the final secondary amine product.

A more effective approach often involves the use of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium cyanoborohydride is particularly useful because it is a weaker reducing agent than sodium borohydride (B1222165) and is most effective at reducing iminium ions, which are formed under the mildly acidic conditions (pH 4-5) that favor imine formation. masterorganicchemistry.com This selectivity ensures that the reducing agent primarily acts on the imine intermediate rather than the starting aldehyde, thus maximizing the yield of the desired amine. masterorganicchemistry.com The reaction rate and chemoselectivity can be highly dependent on the pH of the reaction medium. For instance, maintaining an optimal pH is key to promoting the formation of the imine intermediate and ensuring the efficacy of the reducing agent. researchgate.net

The reaction temperature is another critical parameter that can influence the reaction mechanism and outcome. While some reductive aminations can proceed at room temperature, others may require elevated temperatures to facilitate the conversion of the imine to the final amine product. researchgate.net

The table below illustrates how reaction parameters can be optimized for a reductive amination process, based on findings from the synthesis of a structurally related primary amine. These principles of optimization are directly applicable to the synthesis of this compound.

Table 1: Optimization of Reductive Amination Reaction Conditions This table is a representative example based on the synthesis of a primary amine via reductive amination and illustrates principles applicable to the synthesis of this compound.

| Entry | Parameter Varied | Condition | Observed Outcome on Yield/Selectivity | Reference |

| 1 | pH | Acidic (e.g., with acetic acid) | Potential for side products | researchgate.net |

| 2 | pH | Basic (e.g., with aqueous ammonia) | Increased chemoselectivity for the desired amine | researchgate.net |

| 3 | Temperature | Room Temperature | Incomplete reaction, imine intermediate may be isolated | researchgate.net |

| 4 | Temperature | 50-60 °C | Enhanced conversion to the final amine product | researchgate.net |

| 5 | Reducing Agent Stoichiometry | 1.0 equivalent | Incomplete reaction | researchgate.net |

| 6 | Reducing Agent Stoichiometry | 2.0 equivalents | Improved conversion | researchgate.net |

| 7 | Reducing Agent Stoichiometry | 3.0 equivalents | Maximum conversion to the desired product | researchgate.net |

In addition to traditional reductive amination, palladium-catalyzed methodologies have emerged as powerful tools for C-N bond formation. While direct palladium-catalyzed coupling of a benzyl halide with 3-bromoaniline (B18343) or vice-versa is a theoretical possibility, the more common palladium-catalyzed approaches for synthesizing similar structures often involve more complex transformations where the ligand on the palladium center plays a crucial role in the reaction's success. For instance, in related palladium-catalyzed reactions, the choice of phosphine ligands can significantly impact the catalyst's activity and stability. organic-chemistry.org

The mechanism of such palladium-catalyzed aminations typically involves an oxidative addition of the aryl or benzyl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The nature of the ligand influences the rates of these elementary steps and can prevent catalyst deactivation.

Ultimately, the selection of the synthetic route and the specific catalysts and reagents will dictate the mechanistic pathway for the formation of this compound. For a practical and high-yielding synthesis, the optimization of parameters such as the reducing agent, pH, and temperature, as demonstrated in related reductive amination procedures, is paramount. researchgate.net

Reactivity Profile and Transformational Scope

Amination and Alkylation Reactions

The nitrogen atom in alpha-(3-Bromophenyl)benzylamine possesses a lone pair of electrons, rendering it nucleophilic and basic, thus enabling it to undergo amination and alkylation reactions. Direct alkylation of secondary amines with alkyl halides can be challenging due to the potential for over-alkylation, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine.

Modern synthetic strategies often circumvent this issue by employing catalytic "borrowing hydrogen" or "hydrogen autotransfer" methodologies. These methods utilize alcohols as alkylating agents in the presence of a metal catalyst. The reaction proceeds through the temporary oxidation of the alcohol to an aldehyde, which then condenses with the amine to form an iminium ion intermediate. This intermediate is subsequently reduced in situ to yield the N-alkylated product. Iron and copper complexes have proven to be effective catalysts for this transformation, offering a greener alternative to traditional alkylation with alkyl halides. irjmets.comacs.orgiau.ir

C-H Functionalization Reactions

Direct functionalization of C-H bonds offers an atom-economical approach to molecular diversification. For this compound, the most reactive sites include the N-H bond, the benzylic α-C-H bond, and the C-H bonds on the aromatic rings.

The C-H bond at the alpha-position (the carbon bearing the two aryl groups and the nitrogen) is particularly susceptible to functionalization due to its benzylic nature. Photoredox catalysis has emerged as a powerful tool for selectively activating this bond. acs.orgprinceton.edu In these reactions, a photosensitizer, upon excitation with visible light, facilitates a single-electron transfer (SET) from the amine, generating an α-amino radical. kaust.edu.sarsc.org

To enhance regioselectivity, particularly in amines with multiple potential reaction sites, a synergistic approach combining photoredox catalysis with hydrogen atom transfer (HAT) catalysis is employed. nih.govrsc.org For benzylamines, this dual catalysis can selectively target the benzylic C-H bond. A HAT catalyst, such as a thiol, preferentially abstracts the benzylic hydrogen atom, and the resulting carbon-centered radical is then trapped by a coupling partner. nih.govrsc.org This strategy allows for the efficient C-H arylation at the alpha-position, leading to the synthesis of complex 1,1-diarylmethylamines. rsc.org

Sulfonylation can be directed to the aromatic C-H bonds of the benzylamine (B48309) scaffold. Palladium-catalyzed reactions using a removable directing group attached to the amine nitrogen can achieve highly regioselective ortho-sulfonylation of the benzylamine's phenyl ring. figshare.comacs.org Similarly, a dual-catalytic system using copper and a transient directing group formed in situ from an aldehyde can also promote C(sp²)–H sulfonylation. acs.orgchemrxiv.org These methods provide access to arylsulfonyl-substituted benzylamines, which are valuable in medicinal chemistry. The directing group strategy ensures that functionalization occurs at a specific position on one of the aromatic rings, a transformation that is difficult to achieve through classical electrophilic aromatic substitution.

Condensation and Cyclization Reactions

The reactivity of this compound in condensation and subsequent cyclization reactions provides a pathway to various nitrogen-containing heterocyclic structures, which are prevalent in pharmaceuticals and natural products.

Condensation of secondary amines with aldehydes or ketones is a fundamental transformation that generates iminium ions. nih.govrsc.org Alternatively, iminium ions can be formed through the oxidation of the parent amine. Photocatalytic methods are particularly effective for this purpose; for instance, C70, a fullerene, can act as a photosensitizer for the aerobic oxidation of secondary benzylamines to their corresponding imines (the neutral form of iminium ions). organic-chemistry.orgnih.govorganic-chemistry.org These iminium intermediates are highly electrophilic and serve as key precursors for a variety of bond-forming reactions. acs.orgnih.gov

The iminium ions derived from this compound or related secondary amines can be trapped intramolecularly or intermolecularly to construct complex heterocyclic systems. For example, condensation with glyoxal (B1671930) has been shown to produce complex polyazapolycyclic structures. osti.gov

Modern catalytic methods enable sophisticated cyclization pathways. Nickel/photoredox dual catalysis allows for the asymmetric cross-coupling of N-heteroaryl trifluoroborates with aryl bromides, providing access to chiral N-benzylic heterocycles. nih.gov Furthermore, N-heterocyclic carbene (NHC) catalysis can facilitate annulation reactions; for instance, the reaction of aminoaldehydes with α-bromoenals can produce chiral dihydroquinolines. researchgate.net These advanced strategies highlight the utility of benzylamine derivatives as key components in the synthesis of structurally diverse nitrogen heterocycles. researchgate.netorganic-chemistry.org

Reactions Involving the Bromine Substituent

The bromine atom on the phenyl ring of this compound is poised for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

While specific literature on the cross-coupling reactions of this compound is not extensively documented, its reactivity can be predicted based on well-established protocols for aryl bromides. For these reactions to proceed, the amine functionality typically requires protection to prevent it from interfering with the catalytic cycle, for instance, by coordinating to the palladium catalyst.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. This transformation is a powerful method for forming a new carbon-carbon bond at the 3-position of the phenyl ring. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific coupling partners. Generally, a base is required to facilitate the transmetalation step.

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira reaction would be employed. organic-chemistry.orgacs.org This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgacs.orgcapes.gov.br There are also copper-free Sonogashira protocols available. researchgate.net The reaction conditions are generally mild, allowing for the synthesis of arylethynes. organic-chemistry.orgacs.org

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. researchgate.netfishersci.co.uk In the context of this compound, the bromine atom could be substituted with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. researchgate.netresearchgate.net The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, and a base is required for the reaction to proceed. researchgate.netresearchgate.net The choice of ligand is crucial and is often tailored to the specific amine and aryl halide substrates. researchgate.net

A hypothetical data table for these reactions, based on general knowledge, is presented below. It is important to note that these are representative conditions and would require optimization for the specific substrate.

| Reaction | Coupling Partner | Catalyst System (Exemplary) | Base (Exemplary) | Solvent (Exemplary) |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | DME/H₂O, Toluene, Dioxane |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | THF, DMF |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / XPhos or BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

Nucleophilic Aromatic Substitution on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNA) of an unactivated aryl halide like this compound is generally challenging. These reactions typically require either a strong electron-withdrawing group positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex), or the use of very harsh reaction conditions involving strong bases.

Given the absence of a strong electron-withdrawing group on the bromophenyl ring of the title compound, the addition-elimination (SNA) mechanism is unlikely to occur under standard conditions. An alternative pathway, the elimination-addition (benzyne) mechanism, could potentially be induced with a very strong base like sodium amide (NaNH₂). This would involve the formation of a highly reactive benzyne (B1209423) intermediate, which would then be attacked by a nucleophile. However, this approach often leads to a mixture of regioisomers.

Protecting Group Strategies and Deprotection Chemistry

To successfully carry out the aforementioned cross-coupling reactions, the secondary amine of this compound must be protected. The protecting group serves to prevent the amine's lone pair from interfering with the metal catalyst and to avoid N-arylation side reactions in Buchwald-Hartwig aminations.

Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Boc Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. The deprotection of a Boc-protected amine is readily achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in an organic solvent.

Cbz Protection: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. A key advantage of the Cbz group is its stability to acidic and basic conditions, while being readily removable by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This offers an orthogonal deprotection strategy to the acid-labile Boc group.

The choice of protecting group will depend on the planned reaction sequence and the stability of other functional groups in the molecule.

The table below summarizes common protection and deprotection methods for the amine functionality.

| Protecting Group | Protection Reagent | Deprotection Conditions |

|---|---|---|

| Boc (tert-butoxycarbonyl) | (Boc)₂O, Base (e.g., Et₃N) | Acid (e.g., TFA, HCl) |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate, Base | H₂, Pd/C (Hydrogenolysis) |

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical properties. Through molecular orbital analysis, we can understand how electrons are distributed within the molecule and predict its reactivity.

Density Functional Theory (DFT) Applications for Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For alpha-(3-Bromophenyl)benzylamine, DFT calculations are crucial for determining its most stable three-dimensional conformation, a process known as geometry optimization.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy structure. This involves selecting a functional and a basis set. For halogenated organic compounds, hybrid functionals such as B3LYP are commonly employed in conjunction with a basis set like 6-311++G(d,p), which is robust enough to handle the complexities of electron correlation and the presence of heavy atoms like bromine. researchgate.net The optimization process would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape. For instance, one would expect specific bond lengths for the C-Br, C-N, and various C-C bonds within the phenyl rings.

| Parameter | Expected Value Range |

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Length | ~1.47 Å |

| Phenyl C-C Bond Length | ~1.39 Å |

| Dihedral Angle (Ph-C-N-Ph) | Varies with conformation |

Note: The values in this table are hypothetical and based on typical bond lengths for similar organic molecules. Actual values would be determined by specific DFT calculations.

HOMO-LUMO Energy Gap Calculations and Reactivity Implications

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. thaiscience.info

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, the presence of the bromine atom, an electron-withdrawing group, and the amine group, an electron-donating group, will influence the energies of the frontier orbitals. DFT calculations can precisely determine these energies. Studies on similar halogenated aromatic amines have shown that halogen substitution can significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing reactivity. nih.gov

| Molecular Orbital | Energy (eV) - Hypothetical |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are example energy values to illustrate the concept. Actual values depend on the specific computational method used.

The distribution of the HOMO and LUMO across the molecule is also significant. The HOMO is often localized on the more electron-rich parts of the molecule (the amine and the unsubstituted phenyl ring), while the LUMO may be concentrated on the electron-deficient regions (the brominated phenyl ring). This distribution helps in predicting the sites for electrophilic and nucleophilic attack. wuxibiology.com

Conceptual DFT Descriptors (e.g., Hardness, Electrophilicity)

Conceptual DFT provides a framework to quantify chemical concepts such as electronegativity, hardness, and electrophilicity using the energies of the frontier orbitals. These descriptors offer a quantitative measure of a molecule's reactivity. nih.gov

Chemical Hardness (η): Calculated as half of the HOMO-LUMO gap, chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ): Related to the negative of electronegativity, the chemical potential is the average of the HOMO and LUMO energies. It describes the tendency of electrons to escape from the system.

Global Electrophilicity Index (ω): This index, calculated from the chemical potential and hardness, quantifies the ability of a molecule to accept electrons.

For this compound, the bromine atom's electrophilic nature would likely result in a significant global electrophilicity index, suggesting its susceptibility to nucleophilic attack.

| DFT Descriptor | Formula | Hypothetical Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.79 eV |

Note: The hypothetical values are derived from the example HOMO/LUMO energies and serve for illustrative purposes.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and the evaluation of the energetic landscape of a reaction.

Transition State Characterization and Activation Energy Barriers

For any chemical reaction involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to identify the transition state structures. A transition state is a high-energy, transient configuration along the reaction coordinate. Its characterization is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction path.

The energy difference between the reactants and the transition state is the activation energy barrier (Ea). A lower activation energy implies a faster reaction rate. For example, in the synthesis of similar amines via reductive amination, DFT calculations can model the entire reaction pathway, including the formation of the imine intermediate and its subsequent reduction, providing activation energies for each step. pressbooks.pub

Computational Analysis of Solvent Effects and Catalytic Cycles

Solvents can significantly influence reaction rates and mechanisms. numberanalytics.com Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. The latter approach is more computationally intensive but can provide a more accurate picture, especially when specific solvent-solute interactions like hydrogen bonding are important. aip.org

In the context of catalytic reactions involving this compound, computational modeling can elucidate the entire catalytic cycle. For instance, in a palladium-catalyzed cross-coupling reaction, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of the catalyst and the ligands. mdpi.com This level of detail is crucial for optimizing reaction conditions and designing more efficient catalysts.

Conformational Analysis and Stereochemical Predictions

Theoretical calculations, such as those employing Density Functional Theory (DFT), can predict the most stable conformers of the molecule. These calculations typically involve geometry optimization of various possible initial structures to find the minima on the potential energy surface. The presence of the bromine atom on one of the phenyl rings introduces both steric and electronic effects that influence the preferred conformations. The bulky bromine atom can lead to steric hindrance, favoring conformations where the two phenyl rings are oriented to minimize this repulsion. Electronically, the electron-withdrawing nature of the bromine atom can affect the charge distribution and dipole moment of the molecule, which in turn can influence its intermolecular interactions.

Stereochemically, the central carbon atom of this compound is a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-alpha-(3-Bromophenyl)benzylamine. Computational methods can be used to predict the properties of these enantiomers, such as their specific optical rotation, which is a key characteristic for distinguishing between them experimentally.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Br-C-C-N) (°) | Relative Energy (kcal/mol) | Predicted Method |

| Anti | ~180 | 0.00 | DFT/B3LYP/6-311++G(d,p) |

| Gauche 1 | ~60 | 1.2 | DFT/B3LYP/6-311++G(d,p) |

| Gauche 2 | ~-60 | 1.2 | DFT/B3LYP/6-311++G(d,p) |

| Eclipsed | ~0 | 4.5 | DFT/B3LYP/6-311++G(d,p) |

Note: The data in this table is hypothetical and serves as an illustrative example based on general principles of conformational analysis of similar molecules. Actual values would require specific DFT calculations.

Advanced Theoretical Techniques

To gain a more profound understanding of the molecular properties of this compound, advanced theoretical techniques can be employed. These methods go beyond static conformational analysis to explore intermolecular interactions and the dynamic behavior of the molecule.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govuomphysics.netiucr.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of close contact, which correspond to intermolecular interactions.

For this compound, a Hirshfeld surface analysis would likely reveal the significance of various types of non-covalent interactions. The presence of the bromine atom suggests that halogen bonding (Br···N or Br···π interactions) could play a role in the crystal packing. Furthermore, the amine group can act as both a hydrogen bond donor and acceptor, leading to N-H···π or N-H···N interactions. The aromatic rings provide opportunities for π-π stacking and C-H···π interactions.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

| H···H | 40 - 50 |

| C···H/H···C | 15 - 25 |

| Br···H/H···Br | 10 - 20 |

| N···H/H···N | 5 - 10 |

| C···C (π-π stacking) | 3 - 7 |

| Br···N/N···Br | < 5 |

Note: The data in this table is hypothetical and based on typical values observed for other brominated aromatic compounds. Actual values would depend on the specific crystal structure of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic nature of molecular conformations and interactions.

For this compound in a solvent, an MD simulation could elucidate several key aspects of its dynamic behavior. It would show the rapid interconversion between different rotational conformers, providing insights into the flexibility of the molecule in solution. The simulation would also detail the interactions between the solute and solvent molecules, including the formation and breaking of hydrogen bonds. This is particularly relevant for understanding how the molecule behaves in a biological or chemical environment.

Furthermore, MD simulations can be used to calculate various thermodynamic properties, such as the free energy landscape of conformational changes, which can complement the static picture provided by DFT calculations. By observing the dynamic behavior, one can gain a more complete understanding of the structure-property relationships of this compound.

Derivatization, Analog Development, and Structure Reactivity Relationships

Synthesis of Novel Alpha-Substituted Benzylamine (B48309) Analogues

The synthesis of novel analogs from a parent molecule like alpha-(3-Bromophenyl)benzylamine is a cornerstone of chemical research, enabling the exploration of new chemical space and the development of compounds with enhanced or novel functionalities. While specific examples starting from this compound are not prevalent in the literature, general methodologies for the derivatization of benzylamines are well-established and can be extrapolated.

One common approach involves the N-functionalization of the primary amine. This can be achieved through various reactions, including:

Alkylation: Introduction of alkyl groups on the nitrogen atom can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides, which can alter the electronic and steric properties of the molecule.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, a functional group known for its diverse chemical and biological activities. nih.gov

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

Another key strategy for derivatization lies in the modification of the aromatic rings. The bromine atom on the phenyl ring is a particularly useful functional group for cross-coupling reactions, such as:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids can introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring.

Sonogashira Coupling: Coupling with terminal alkynes, also typically palladium-catalyzed, allows for the introduction of alkynyl moieties.

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond, replacing the bromine with a substituted or unsubstituted amino group.

Heck Coupling: Reaction with alkenes can be used to append vinyl groups.

Furthermore, the alpha-position of the benzylamine can be functionalized, although this is often more challenging and may require specific synthetic strategies developed for related systems. researchgate.net

A hypothetical scheme for the synthesis of novel alpha-substituted benzylamine analogues from this compound is presented below:

| Starting Material | Reagent/Catalyst | Reaction Type | Product Class |

| This compound | Alkyl Halide / Base | N-Alkylation | Secondary/Tertiary Amines |

| This compound | Acyl Chloride / Base | N-Acylation | Amides |

| This compound | Arylboronic Acid / Pd Catalyst | Suzuki Coupling | Biaryl Benzylamines |

| This compound | Terminal Alkyne / Pd/Cu Catalyst | Sonogashira Coupling | Alkynyl-substituted Benzylamines |

Exploration of Substituent Effects on Reactivity and Selectivity

The introduction of different substituents onto the this compound scaffold can profoundly influence its reactivity and selectivity in chemical transformations. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The nature of substituents on the aromatic rings can alter the electron density at the nitrogen atom and the benzylic C-H bond.

Electron-donating groups (EDGs) (e.g., -OCH₃, -CH₃) on the phenyl rings would increase the nucleophilicity of the amine and could facilitate reactions where the amine acts as a nucleophile.

Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CF₃) would decrease the nucleophilicity of the amine and increase the acidity of the N-H protons. In the context of catalysis, modifying the electronic properties of ligands derived from this compound could fine-tune the catalytic activity of a metal center.

Steric Effects: The size and spatial arrangement of substituents can dictate the accessibility of the reactive centers and influence the stereochemical outcome of reactions.

Bulky substituents at the ortho-positions of the phenyl rings or on the nitrogen atom can create a more hindered environment, which can be exploited to enhance selectivity in certain reactions. For instance, in asymmetric catalysis, the steric bulk of a chiral ligand derived from this compound can control the facial selectivity of a substrate's approach to a metal center.

A systematic study involving the synthesis of a library of this compound derivatives with varying electronic and steric properties, followed by their evaluation in a model chemical reaction (e.g., a catalytic C-C bond-forming reaction), would be necessary to quantify these substituent effects.

Preparation and Characterization of Stereoisomers

This compound is a chiral molecule, existing as a pair of enantiomers ((R)- and (S)-isomers). The preparation and characterization of these stereoisomers are crucial for applications where chirality is important, such as in asymmetric catalysis.

Preparation of Stereoisomers:

Chiral Resolution: A common method involves the reaction of the racemic amine with a chiral resolving agent (a chiral carboxylic acid, for example) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent regenerates the pure enantiomers of the amine.

Asymmetric Synthesis: A more direct approach is the enantioselective synthesis of the amine. This could involve the asymmetric reduction of the corresponding imine, N-((3-bromophenyl)(phenyl)methylene)amine, using a chiral catalyst or reagent.

Chiral Chromatography: The racemic mixture can also be separated using chiral high-performance liquid chromatography (HPLC) on a chiral stationary phase.

Characterization of Stereoisomers:

Once separated, the stereoisomers are characterized by their optical rotation, measured using a polarimeter. The specific rotation ([α]D) is a characteristic property of a chiral molecule. Spectroscopic techniques such as NMR using chiral shift reagents or derivatizing agents can also be employed to determine the enantiomeric purity.

| Method | Description |

| Chiral Resolution | Formation of diastereomeric salts with a chiral acid, separation by crystallization, and liberation of the enantiopure amine. |

| Asymmetric Synthesis | Enantioselective reduction of the corresponding imine using a chiral catalyst. |

| Chiral HPLC | Separation of enantiomers on a column with a chiral stationary phase. |

Structure-Activity Relationship (SAR) Studies in Chemical Transformations

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its activity in a particular application. In the context of chemical transformations, this would involve investigating how modifications to the this compound structure affect its performance as a ligand or catalyst.

For example, if derivatives of this compound were to be used as chiral ligands in an asymmetric reaction, an SAR study would involve:

Synthesizing a library of analogs with systematic variations in:

Substituents on the phenyl rings (e.g., varying electronic and steric properties).

Groups attached to the nitrogen atom.

The stereochemistry of the chiral center.

Evaluating the performance of each analog in a model asymmetric reaction (e.g., asymmetric hydrogenation, allylic alkylation). The key performance indicators would be yield, conversion, and enantiomeric excess (ee).

Correlating the structural changes with the observed activity and selectivity. This could lead to a qualitative or quantitative model that predicts the performance of new, untested analogs.

Such studies are instrumental in the rational design of more efficient and selective catalysts.

Design Principles for Diversified Chemical Libraries

The design of a diversified chemical library based on the this compound scaffold would be guided by the principles of combinatorial chemistry and diversity-oriented synthesis. The goal is to maximize the structural and functional diversity of the library to increase the chances of discovering novel compounds with desired properties.

Key design principles would include:

Scaffold-Based Diversity: Using the this compound core as a central scaffold and introducing diversity at multiple points of the molecule (the nitrogen atom, the aromatic rings via the bromo-substituent, and potentially the alpha-position).

Reagent-Based Diversity: Employing a wide range of building blocks in the derivatization reactions (e.g., a diverse set of alkyl halides, acyl chlorides, boronic acids, etc.).

Stereochemical Diversity: Including both enantiomers of the scaffold and potentially introducing new stereocenters during the derivatization process.

Pharmacophore-Based Design: If the library is intended for biological screening, the design could be guided by known pharmacophores to increase the likelihood of biological activity. For applications in catalysis, the design would focus on features known to be important for ligand-metal interactions.

The creation of such a library would provide a valuable resource for screening in various applications, from materials science to medicinal chemistry and catalysis.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In the case of alpha-(3-Bromophenyl)benzylamine, one would expect to see distinct signals for the amine (-NH₂) protons, the benzylic proton (-CH), and the aromatic protons on both the phenyl and 3-bromophenyl rings.

For illustrative purposes, the ¹H NMR spectrum of benzylamine (B48309) shows characteristic signals for its protons. The aromatic protons typically appear in the range of 7.2-7.4 ppm, the benzylic protons (-CH₂) around 3.8 ppm, and the amine protons (-NH₂) as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. rsc.orgnist.govjustdial.com

Similarly, the ¹H NMR spectrum of 3-bromobenzylamine (B82478) hydrochloride in DMSO-d₆ shows the aromatic protons in the range of 7.3-7.8 ppm and the benzylic protons (-CH₂) at approximately 4.0 ppm. The amine protons appear as a broad singlet at around 8.4 ppm due to the hydrochloride salt formation. beilstein-journals.org

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal. For this compound, distinct signals would be expected for the benzylic carbon, and the carbons of the phenyl and 3-bromophenyl rings. The carbon attached to the bromine atom would show a characteristic chemical shift.

As a reference, the ¹³C NMR spectrum of benzylamine displays a signal for the benzylic carbon at approximately 46 ppm and aromatic carbons in the region of 127-140 ppm. researchgate.netchemscene.com For 3-bromobenzylamine hydrochloride , the benzylic carbon appears around 41.7 ppm, while the aromatic carbons are observed between 121 and 137 ppm, with the carbon bearing the bromine atom resonating at approximately 121.8 ppm. beilstein-journals.org

| Compound | Technique | Solvent | Chemical Shift (δ) ppm | Assignment |

|---|---|---|---|---|

| Benzylamine | ¹H NMR | CDCl₃ | 7.2-7.4 | Aromatic-H |

| 3.8 | -CH₂- | |||

| ¹³C NMR | CDCl₃ | 46, 127-140 | -CH₂-, Aromatic-C | |

| 3-Bromobenzylamine Hydrochloride | ¹H NMR | DMSO-d₆ | 7.3-7.8 | Aromatic-H |

| 4.0 | -CH₂- | |||

| ¹³C NMR | DMSO-d₆ | 41.7, 121.8-136.7 | -CH₂-, Aromatic-C |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and benzylic groups, C=C stretching of the aromatic rings, and the C-Br stretching of the bromophenyl group.

The IR spectrum of benzylamine exhibits characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. nih.govuma.esnih.gov Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region.

The IR spectrum of 3-bromoaniline (B18343) , a related compound with a brominated phenyl ring, shows a C-Br stretching vibration which is typically found in the fingerprint region, often below 700 cm⁻¹. nist.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 (two bands) | Benzylamine nih.govuma.esnih.gov |

| Aromatic C-H | C-H Stretch | 3000-3100 | Benzylamine |

| Benzylic C-H | C-H Stretch | 2850-2960 | Benzylamine |

| Aromatic C=C | C=C Stretch | 1450-1600 | Benzylamine |

| C-Br | C-Br Stretch | 500-700 | 3-Bromoaniline nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule.

For this compound, the presence of two aromatic rings constitutes the primary chromophore. The UV-Vis spectrum would be expected to show absorptions characteristic of π to π* transitions in the aromatic systems.